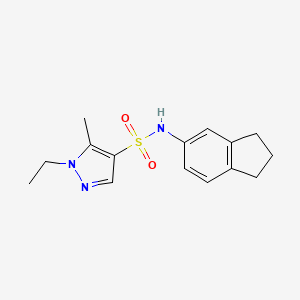![molecular formula C20H19N5 B5431429 2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ML277 and is a selective inhibitor of the K2P3.1 potassium channel. The K2P3.1 channel is involved in various physiological processes and has been linked to several diseases, including cancer, hypertension, and atrial fibrillation.
Mecanismo De Acción
ML277 selectively inhibits the K2P3.1 channel by binding to a specific site on the channel protein. This binding results in the inhibition of potassium ion efflux, which can lead to changes in membrane potential and cellular function.
Biochemical and Physiological Effects:
The inhibition of the K2P3.1 channel by ML277 has been shown to have several biochemical and physiological effects. In cancer cells, ML277 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In hypertension models, ML277 has been shown to reduce blood pressure by inhibiting vascular smooth muscle cell proliferation and contraction. In atrial fibrillation models, ML277 has been shown to reduce atrial fibrillation-induced arrhythmia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective inhibition of the K2P3.1 channel by ML277 provides several advantages for lab experiments. ML277 can be used to investigate the role of the K2P3.1 channel in various physiological and pathological processes. However, the limitations of ML277 include its potential off-target effects and its limited bioavailability.
Direcciones Futuras
Several future directions for the research on ML277 include the investigation of its potential therapeutic applications in other disease models, the development of more potent and selective K2P3.1 channel inhibitors, and the investigation of the potential side effects of ML277. Additionally, the development of new techniques to improve the bioavailability of ML277 could also enhance its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile involves a multi-step process that starts with the reaction of 4-phenyl-1H-pyrazole-5-carbaldehyde with piperidine to form 4-(4-phenyl-1H-pyrazol-5-yl)piperidine. This intermediate is then coupled with 2-bromo-3-cyanopyridine in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
The K2P3.1 channel has been implicated in various physiological and pathological processes, including cell proliferation, migration, and apoptosis. ML277 has been shown to selectively inhibit this channel, making it a potential therapeutic agent for the treatment of diseases associated with K2P3.1 channel dysfunction. Several studies have investigated the potential of ML277 in various disease models, including cancer, hypertension, and atrial fibrillation.
Propiedades
IUPAC Name |
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-13-17-7-4-10-22-20(17)25-11-8-16(9-12-25)19-18(14-23-24-19)15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMLMOWNQGGSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)
![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)
![methyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5431384.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5431405.png)
![N-{4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B5431413.png)

![(4S)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5431417.png)
![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)
![1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
